molecular formula C7H6INO2 B3064405 Methyl 4-iodopyridine-3-carboxylate CAS No. 1033955-78-0

Methyl 4-iodopyridine-3-carboxylate

Cat. No. B3064405
CAS RN: 1033955-78-0
M. Wt: 263.03 g/mol
InChI Key: XYUMHCBHMGKHBG-UHFFFAOYSA-N
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Description

“Methyl 4-iodopyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6INO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a synthetic route to “Methyl 3-Fluoropyridine-4-carboxylate” has been reported, where the nitro group of “methyl 3-nitropyridine-4-carboxylate” has been replaced by a fluoride anion via nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1ncccc1I . This representation provides a way to describe the structure of chemical molecules using short ASCII strings. The structure can also be represented using the InChI string 1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Methyl 4-iodopyridine-3-carboxylate is utilized in homogeneous catalytic aminocarbonylation reactions. This process involves palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as 3-iodopyridine, to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance, demonstrating the versatility of this compound in synthesizing biologically relevant molecules (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Amino-substituted Pyridylglyoxylamides

Another application is in the synthesis of amino-substituted pyridylglyoxylamides via palladium-catalyzed aminocarbonylation, demonstrating the compound's role in forming nicotinamide analogues and dicarboxamide containing two pyridyl moieties. This highlights its utility in creating complex molecules that can serve as building blocks for further chemical or pharmaceutical research (Szőke, Takács, Berente, Petz, & Kollár, 2016).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on modifications of the this compound structure, showcasing its relevance in medicinal chemistry (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate

Additionally, it's used in the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, showcasing its utility as an intermediate in the synthesis of fluorinated pyridine derivatives. This process involves a sequence of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, further demonstrating the versatility of this compound in organic synthesis (Shi Qunfeng et al., 2012).

Future Directions

The future directions for the research on “Methyl 4-iodopyridine-3-carboxylate” and its derivatives could involve the development of new and efficient methods for the preparation of fluoroorganic compounds . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound, making it a suitable isosteric substitution of hydrogen . This could open up new possibilities for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

methyl 4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUMHCBHMGKHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634096
Record name Methyl 4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033955-78-0
Record name Methyl 4-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033955-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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